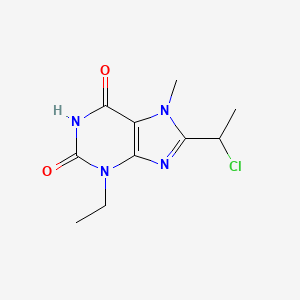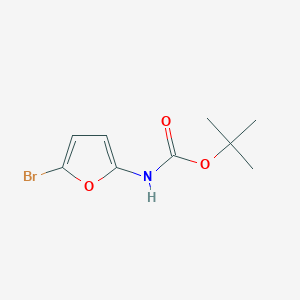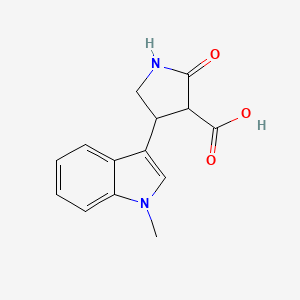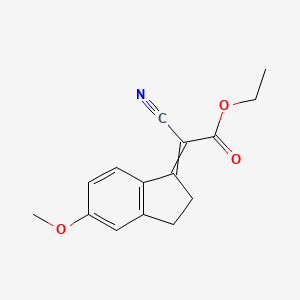![molecular formula C14H12ClN3 B15065889 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro and 2-methylbenzyl group, contributes to its diverse pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the key starting material.
Addition Reaction: The lithiated intermediate is then reacted with 2-methylbenzyl chloride under controlled conditions to introduce the 2-methylbenzyl group at the 6-position.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of the 2-methylbenzyl group.
Reduction: Reduced forms of the pyrimidine ring or the substituents.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves:
Molecular Targets: The compound targets specific enzymes and proteins, such as kinases, that play crucial roles in cell signaling and regulation.
Pathways Involved: It interferes with pathways like the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress response, leading to reduced inflammation and apoptosis in cancer cells.
Binding Interactions: Molecular docking studies have shown that the compound binds favorably to active residues of target proteins, inhibiting their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine core.
Quinazoline: A fused bicyclic compound with a benzene ring and a pyrimidine ring.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for synthesizing complex molecules. Its biological activities, particularly in cancer research, highlight its importance as a potential therapeutic agent. Further research and development could lead to new applications and improved understanding of its mechanism of action.
Propiedades
Fórmula molecular |
C14H12ClN3 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
4-chloro-6-[(2-methylphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-4-2-3-5-10(9)6-11-7-12-13(15)16-8-17-14(12)18-11/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
Clave InChI |
IQEKAWUEVJNSRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=CC3=C(N2)N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)

![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)


![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)

![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

